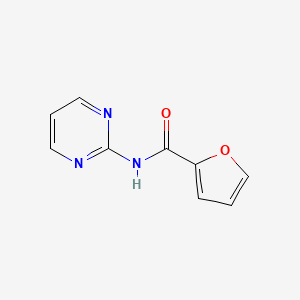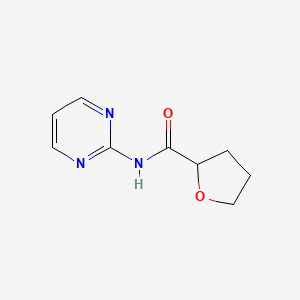
N-(pyrimidin-2-yl)tetrahydrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyrimidin-2-yl)tetrahydrofuran-2-carboxamide is a heterocyclic compound that features both a pyrimidine ring and a tetrahydrofuran ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The pyrimidine moiety is known for its wide range of pharmacological activities, making it a privileged structure in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrimidin-2-yl)tetrahydrofuran-2-carboxamide typically involves the formation of the pyrimidine ring followed by the introduction of the tetrahydrofuran moiety. One common method involves the reaction of a pyrimidine derivative with a tetrahydrofuran carboxylic acid derivative under appropriate conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to improve reaction efficiency and product purity .
Chemical Reactions Analysis
Types of Reactions
N-(pyrimidin-2-yl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
N-(pyrimidin-2-yl)tetrahydrofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its pharmacological potential, it is investigated as a lead compound in drug discovery and development.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(pyrimidin-2-yl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The pyrimidine moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)tetrahydrofuran-2-carboxamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-(pyrimidin-2-yl)tetrahydrofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group
Uniqueness
N-(pyrimidin-2-yl)tetrahydrofuran-2-carboxamide is unique due to the combination of the pyrimidine and tetrahydrofuran rings, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential for diverse biological activities, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
N-pyrimidin-2-yloxolane-2-carboxamide |
InChI |
InChI=1S/C9H11N3O2/c13-8(7-3-1-6-14-7)12-9-10-4-2-5-11-9/h2,4-5,7H,1,3,6H2,(H,10,11,12,13) |
InChI Key |
SMGBTMVHAROGBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B10966753.png)
![N-{[1-(cyclopentylcarbonyl)piperidin-4-yl]methyl}cyclopentanecarboxamide](/img/structure/B10966761.png)
![2-(4-Ethoxyphenyl)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10966762.png)
![11-(3-butoxyphenyl)-3,3-dimethyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10966765.png)
![2-[(Phenylcarbamoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10966772.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B10966777.png)

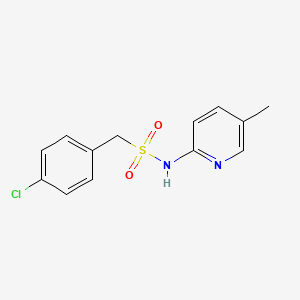
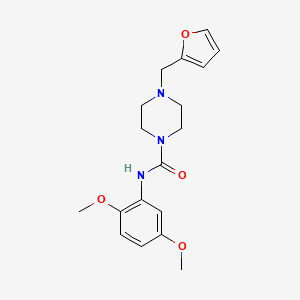
![2-(2,4-difluorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B10966799.png)

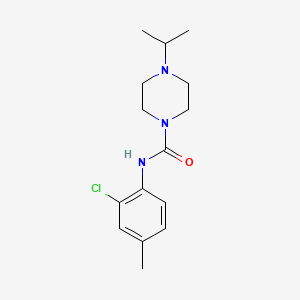
![(1-ethyl-1H-pyrazol-3-yl)[3-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B10966821.png)
